molecular formula C10H7NOS B1302317 3-(2-Thenoyl)pyridine CAS No. 21327-72-0

3-(2-Thenoyl)pyridine

Cat. No.: B1302317
CAS No.: 21327-72-0
M. Wt: 189.24 g/mol
InChI Key: OQWPFCKVCCDORA-UHFFFAOYSA-N
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Description

3-(2-Thenoyl)pyridine is a heterocyclic compound with the molecular formula C10H7NOS. It is characterized by the presence of a pyridine ring attached to a thienyl group via a carbonyl linkage. This compound is known for its yellow crystalline appearance and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thenoyl)pyridine typically involves the reaction of 2-thenoyl chloride with pyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thenoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Thenoyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Thenoyl)pyridine involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The thienyl and pyridine rings can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Uniqueness: 3-(2-Thenoyl)pyridine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

pyridin-3-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWPFCKVCCDORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375260
Record name 3-(2-Thenoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21327-72-0
Record name 3-Pyridinyl-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21327-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thenoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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